molecular formula C12H7BrFNO3 B1437825 1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene CAS No. 1019508-64-5

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene

Cat. No. B1437825
CAS RN: 1019508-64-5
M. Wt: 312.09 g/mol
InChI Key: LMGLRHHMSASKDD-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene” is likely an aromatic compound due to the presence of benzene rings. It contains a bromophenoxy group, a fluoro group, and a nitro group attached to the benzene ring .


Molecular Structure Analysis

The compound likely has a planar structure due to the sp2 hybridization of the carbon atoms in the benzene ring. The presence of electronegative atoms (bromine, fluorine, and oxygen) and a nitro group could result in regions of partial positive and negative charges, making the compound polar .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced by other nucleophiles in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of electronegative atoms and a nitro group in this compound could result in polarity, which might affect its solubility, boiling point, and melting point .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • "1-(2-Bromoethoxy)-4-nitrobenzene", an intermediate in the synthesis of dofetilide (a medication for treating arrhythmia), is created using a Williamson Reaction, illustrating the significance of such compounds in pharmaceutical synthesis (Zhai Guang-xin, 2006).
    • The creation of charge transfer complexes with 1-Bromo-4-Nitrobenzene significantly enhances the electron transfer process in polymer solar cells, demonstrating the compound's utility in photovoltaic applications (G. Fu et al., 2015).
    • The study of the electrochemical reduction of nitrobenzene in ionic liquids can provide insights into the electrochemical properties of similar nitroaromatic compounds (D. Silvester et al., 2006).
  • Applications in Material Science and Chemistry :

    • The formation of hydroxy radicals from radical cations of substituted benzenes, including nitrobenzene, in aqueous solutions at different temperatures and in the presence of oxygen, can provide valuable information about the reactivity of similar compounds (M. Eberhardt, 1983).
    • Insights into the complex photophysics and photochemistry of nitroaromatic compounds, such as nitrobenzene, can help understand the photophysical properties of "1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene" and its potential applications in photochemical processes (A. Giussani & G. Worth, 2017).
  • Environmental and Analytical Chemistry :

    • Highly selective and sensitive detection of metal ions and nitroaromatic compounds by an anionic europium(III) coordination polymer shows the potential of similar compounds in sensing applications (Raji Feyisa Bogale et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without specific context, it’s challenging to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Brominated and nitro compounds can be hazardous and require careful handling .

properties

IUPAC Name

1-(2-bromophenoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(14)7-10(12)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGLRHHMSASKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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